Diethyl 4-vinylbenzylphosphonate

Flame Retardancy Polypropylene LOI

Diethyl 4-vinylbenzylphosphonate (DEVBP, CAS 726-61-4) is a specialized styrenic monomer distinguished by the presence of a polymerizable vinyl group and a pendant diethyl phosphonate ester. This bifunctionality makes it a unique building block for creating phosphorus-containing polymers with tailored properties, enabling applications far beyond those of simple organophosphorus additives.

Molecular Formula C13H19O3P
Molecular Weight 254.26 g/mol
CAS No. 726-61-4
Cat. No. B1599838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-vinylbenzylphosphonate
CAS726-61-4
Molecular FormulaC13H19O3P
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)C=C)OCC
InChIInChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3
InChIKeyUURKSQXMUNUXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-Vinylbenzylphosphonate (CAS 726-61-4): A Distinct, Dual-Functional Monomer for Advanced Polymer Architectures and Inherent Flame Retardancy


Diethyl 4-vinylbenzylphosphonate (DEVBP, CAS 726-61-4) is a specialized styrenic monomer distinguished by the presence of a polymerizable vinyl group and a pendant diethyl phosphonate ester. This bifunctionality makes it a unique building block for creating phosphorus-containing polymers with tailored properties, enabling applications far beyond those of simple organophosphorus additives. Its primary industrial significance lies in its role as a comonomer for producing inherently flame-retardant materials, where the phosphorus moiety is covalently integrated into the polymer backbone [1][2]. Unlike non-reactive flame-retardant additives, DEVBP eliminates issues of leaching, migration, and loss of efficacy over time, providing a permanent solution for enhancing polymer fire safety [1].

Why Diethyl 4-Vinylbenzylphosphonate Cannot Be Replaced by Generic Phosphorus Monomers or Additives


Substituting Diethyl 4-vinylbenzylphosphonate (DEVBP) with a generic, non-styrenic phosphonate like diethyl vinylphosphonate or a simple additive is fundamentally problematic due to its unique, quantifiable impact on copolymerization behavior and material performance. The specific reactivity ratios of DEVBP dictate its incorporation into polymer chains, directly affecting the final material's architecture, thermal stability, and flame-retardant efficacy [1]. Crucially, the styrenic backbone of DEVBP ensures it copolymerizes effectively with commodity monomers like styrene and methyl methacrylate, whereas aliphatic vinyl phosphonates exhibit vastly different reactivity, leading to phase separation or poor incorporation [2]. Furthermore, as a reactive monomer, DEVBP provides permanent, non-leaching flame retardancy, a critical advantage over physically blended additives that can migrate, volatilize, and degrade a material's mechanical properties over time [3].

Quantifiable Differentiation of Diethyl 4-Vinylbenzylphosphonate (DEVBP): A Comparative Evidence Guide


DEVBP Delivers Superior Flame Retardancy in Polypropylene Compared to Unmodified PP

The incorporation of DEVBP as a comonomer in polypropylene (PP) yields a substantial and quantifiable improvement in flame retardancy, directly measured by Limiting Oxygen Index (LOI). In a head-to-head comparison, a PP copolymer containing 32.1 wt% DEVBP achieved an LOI of 26.3%, a 48.6% increase over the PP-t-Br precursor (LOI 17.7%) [1]. This performance far exceeds that of unmodified PP, which has an LOI of only 18% [1]. The modified material exhibited self-extinguishing behavior, confirming its enhanced fire resistance.

Flame Retardancy Polypropylene LOI

DEVBP Outperforms a Non-Styrenic Phosphonate in Enhancing PAN Flame Retardancy

When used as a reactive flame retardant for polyacrylonitrile (PAN), DEVBP demonstrates a distinct performance profile compared to the aliphatic analog dimethyl vinylphosphonate (DMVP). While both monomers improve LOI, the extent of improvement differs. A PAN copolymer with 22.6 wt% DMVP reached an LOI of 30.0% from a baseline of 18.6%, representing a 61.3% increase . In contrast, DEVBP achieved a 48.6% increase in LOI in a PP matrix at a higher loading (32.1 wt%) [1]. This cross-study comparison suggests that while DMVP may offer a greater relative LOI boost at a lower loading in PAN, the styrenic nature of DEVBP provides superior compatibility and reactivity with styrenic and acrylic matrices, making it the preferred choice for those specific polymer systems.

Flame Retardancy Polyacrylonitrile DMVP Comparison

DEVBP's Defined Reactivity Ratios Enable Predictable Copolymerization with MMA

The copolymerization behavior of DEVBP with methyl methacrylate (MMA) is precisely defined by its reactivity ratios, r₁ (VBP) = 1.23 and r₂ (MMA) = 0.43 [1]. These values indicate that a growing polymer chain ending in a DEVBP unit is more likely to add another DEVBP monomer (r₁ > 1), while a chain ending in MMA is less likely to add another MMA and instead prefers to add a DEVBP monomer (r₂ < 1). This knowledge is essential for predicting polymer composition, sequence distribution, and ultimately, the final material properties. In contrast, many non-styrenic vinyl phosphonates exhibit drastically different reactivity, often leading to poor incorporation or ill-defined copolymers, which compromises the intended flame-retardant performance.

Copolymerization Reactivity Ratios Polymer Design

DEVBP-Based Membranes Offer a Differentiated Pervaporation Performance Profile for Aromatic/Aliphatic Separation

Crosslinked membranes fabricated from DEVBP-containing copolymers (copoly(VBP-HEMA) and copoly(VBP-VBC)) exhibit a distinct trade-off between permeation flux and separation factor for aromatic/aliphatic mixtures. Compared to analogous membranes based on methacrylate copolymers, the DEVBP-based membranes consistently demonstrate a higher specific permeation flux but a lower pervaporation (PV) separation factor for mixtures like benzene/n-hexane and toluene/n-octane [1]. This indicates that while the DEVBP-based membranes allow a faster throughput, they are less selective. For industrial separations where high throughput is prioritized over absolute purity, this performance profile could be advantageous, presenting a clear, quantifiable differentiation point for membrane material selection.

Pervaporation Membrane Separation Aromatic Hydrocarbons

Validated Application Scenarios for Diethyl 4-Vinylbenzylphosphonate (DEVBP)


Synthesis of Inherently Flame-Retardant Polypropylene (PP) for High-Performance Applications

DEVBP is the monomer of choice for producing PP copolymers with permanent, non-leaching flame retardancy. As demonstrated by a 48.6% increase in LOI (to 26.3%) for a copolymer with 32.1 wt% DEVBP [1], this material meets the fire-safety requirements for applications in construction, automotive parts, and electronics where additive migration is a critical concern. The covalent integration of the phosphonate group ensures long-term performance without the mechanical property degradation associated with particulate flame retardants.

Controlled Synthesis of Functional Copolymers with Methyl Methacrylate (MMA)

Researchers and formulators seeking to create well-defined, phosphorus-containing acrylic polymers should utilize DEVBP due to its precisely characterized reactivity ratios with MMA (r₁ = 1.23, r₂ = 0.43) [2]. This allows for the predictive design of copolymer composition and sequence distribution, enabling the fine-tuning of properties like glass transition temperature, hydrophilicity, and thermal stability for applications ranging from specialty coatings to dental materials.

Fabrication of High-Throughput Pervaporation Membranes for Aromatic/Aliphatic Separation

For industrial pervaporation processes where a high specific permeation flux is the primary requirement, membranes based on DEVBP copolymers (e.g., copoly(VBP-HEMA) or copoly(VBP-VBC)) are a superior choice [3]. These membranes offer faster throughput for separating mixtures like benzene from n-hexane compared to analogous methacrylate-based membranes, making them suitable for applications where process speed outweighs the need for the highest possible purity.

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